molecular formula C10H17N3O2 B6344419 1-(Heptan-2-yl)-3-nitro-1H-pyrazole CAS No. 1240573-08-3

1-(Heptan-2-yl)-3-nitro-1H-pyrazole

Cat. No.: B6344419
CAS No.: 1240573-08-3
M. Wt: 211.26 g/mol
InChI Key: PXWBUTBVEHMOCK-UHFFFAOYSA-N
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Description

The compound “1-(Heptan-2-yl)-3-nitro-1H-pyrazole” is a nitrogen-containing organic compound. It likely contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through reactions involving isocyanates and amines .

Scientific Research Applications

1. Reductive Cyclization in Pyrazole Derivatives

In 2020, Szlachcic et al. conducted a study that included analysis of pyrazole derivatives' molecular structure through X-ray diffraction and DFT calculations. They discussed the high temperature requirements for the reductive cyclization of these derivatives, leading to substituted 1H-pyrazolo[3,4-b]quinoxalines. Their results highlighted the role of intramolecular hydrogen bonds in the low reactivity of these compounds and proposed alternative synthesis conditions involving microwave irradiation (Szlachcic et al., 2020).

2. Synthesis of Pyrazole-based Energetic Salts

Zheng et al. (2020) designed and synthesized a novel energetic compound, 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, and a series of energetic salts. These compounds exhibited low sensitivity to impact and friction, acceptable detonation properties, and high thermal stability, with decomposition temperatures over 300 °C. The study also elucidated the structure-property relationship of these compounds through crystal stacking analyses (Zheng et al., 2020).

3. Synthesis and Characterization of Pyrazole Derivatives

A study by Titi et al. (2020) focused on synthesizing and characterizing pyrazole derivatives. They identified the molecular structures of compounds like N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine and others using various spectroscopic techniques. The study also examined the theoretical physical and chemical properties of these compounds and confirmed their biological activity against breast cancer and microbes (Titi et al., 2020).

4. Application in Magnetic Materials

In 2019, Xi et al. utilized a nitronyl nitroxide biradical ligand, which included a pyrazole unit, for constructing hetero-tri-spin complexes. These complexes exhibited properties relevant to magnetic materials, such as slow magnetic relaxation and characteristic emission bands in fluorescence spectra (Xi et al., 2019).

Properties

IUPAC Name

1-heptan-2-yl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-4-5-6-9(2)12-8-7-10(11-12)13(14)15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWBUTBVEHMOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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